

Technical Guide: Chemical Properties and Analytical Application of Sudan II-d6

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Compound of Interest

Compound Name: Sudan II-d6

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This document provides a comprehensive overview of the chemical properties of **Sudan II-d6**, an isotopically labeled synthetic azo dye. It is primarily intended for professionals in analytical chemistry, food safety, and toxicology who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Compound Identification and Chemical Properties

Sudan II-d6 is the deuterated form of Sudan II, with six hydrogen atoms on the naphthalene ring system replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but mass-shifted, allowing for precise quantification.

General Properties

The fundamental chemical and physical characteristics of **Sudan II-d6** are summarized below. Data for the non-deuterated analogue, Sudan II, are included for comparison, as the physical properties are expected to be very similar.

Property	Sudan II-d6	Sudan II (for comparison)	Citations
Synonyms	1-(2,4-Dimethyl-phenylazo)naphthalene-d6-ol, Sudan 2 D6 (naphthyl D6)	Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol	
CAS Number	1014689-15-6	3118-97-6	
Molecular Formula	C ₁₈ H ₁₀ D ₆ N ₂ O	C ₁₈ H ₁₆ N ₂ O	
Molecular Weight	282.37 g/mol	276.33 g/mol	
Appearance	-	Orange-red to brownish-orange powder	[1][2]
Melting Point	Not specified; expected to be similar to Sudan II	156-158 °C	[1][2][3]

Solubility and Stability

Sudan II is a fat-soluble (lysochrome) dye.[3][4] This property dictates its solubility in various organic solvents, a critical consideration for sample preparation and chromatographic analysis.

Solvent	Solubility of Sudan II	Citations
Chloroform	10 mg/mL	[2]
DMSO	30 mg/mL	[5]
Ethanol	Soluble	[4]
Acetonitrile	Soluble (used as a solvent for standards and extraction)	[6]
Acetone	Soluble	[4]
Benzene	Soluble	[4]

Stability: Store at room temperature, protected from light. Solutions should be stored in dark bottles at 4°C to prevent degradation.[7]

Chemical Safety and Reactivity

As an azo compound, Sudan II and its deuterated analogue share certain chemical hazards. The non-deuterated form is classified by the International Agency for Research on Cancer (IARC) as a Category 3 carcinogen.[4]

- **Reactivity Profile:** Azo compounds can form toxic gases when mixed with acids, aldehydes, amides, and other reactive chemicals. Flammable gases may be generated upon mixing with alkali metals. Explosive combinations can occur with strong oxidizing agents.[4]
- **Safety Precautions:** Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood.

Application as an Internal Standard in Food Safety Analysis

The primary application of **Sudan II-d6** is as an internal standard in isotope dilution mass spectrometry methods for the detection and quantification of illegal Sudan dyes in food products. Its use corrects for analyte loss during sample preparation and compensates for matrix effects during analysis, ensuring high accuracy and precision.[8]

Experimental Protocol: Determination of Sudan Dyes in Chili Products by LC-MS/MS

The following is a detailed methodology adapted from the official "Method of Test for Sudan Dyes in Foods (2)" published by the Taiwan Food and Drug Administration (TFDA).[9] This protocol outlines the analysis of four Sudan dyes (I, II, III, and IV) in chili products.

1. Preparation of Solutions:

- **Internal Standard Stock Solution:** Accurately weigh ~10 mg of **Sudan II-d6**, dissolve in acetonitrile, and dilute to a final volume of 100 mL. Store at 4°C.

- Working Internal Standard Solution: Dilute the stock solution with acetonitrile to a final concentration of 0.1 µg/mL.

2. Sample Extraction:

- Accurately weigh ~1 g of a homogenized chili product sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and a known volume of the 0.1 µg/mL **Sudan II-d6** internal standard solution.
- Shake vigorously for 30 minutes.
- Centrifuge at >5000 x g for 10 minutes. The supernatant is collected for purification.

3. Sample Purification (Solid-Phase Extraction - SPE):

- Condition a silica SPE cartridge (e.g., Sep-Pak, 1 g, 6 mL) with n-hexane.
- Load the supernatant from the extraction step onto the cartridge.
- Wash the cartridge with a suitable solvent (e.g., n-hexane/diethyl ether mixture) to remove interfering compounds.
- Elute the target Sudan dyes (and the **Sudan II-d6** internal standard) with an appropriate elution solvent (e.g., n-hexane/diethyl ether with a higher polarity).
- Evaporate the eluent to near dryness using a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/tetrahydrofuran mixture) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Chromatographic System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Column: C18 reverse-phase column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[9]

- Ion Source: Electrospray Ionization (ESI), positive mode.[9]
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for **Sudan II-d6** is monitored.

LC-MS/MS Parameters for **Sudan II-d6**:

Parameter	Value
Precursor Ion (m/z)	283
Product Ion (m/z)	121
Mode	Positive ESI

Note: These values are indicative and may require optimization based on the specific instrument used.[9]

5. Quantification:

- A calibration curve is generated using matrix-matched standards containing known concentrations of the target Sudan dyes and a constant concentration of the **Sudan II-d6** internal standard.
- The amount of each Sudan dye in the sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol described above for the determination of Sudan dyes in food samples.

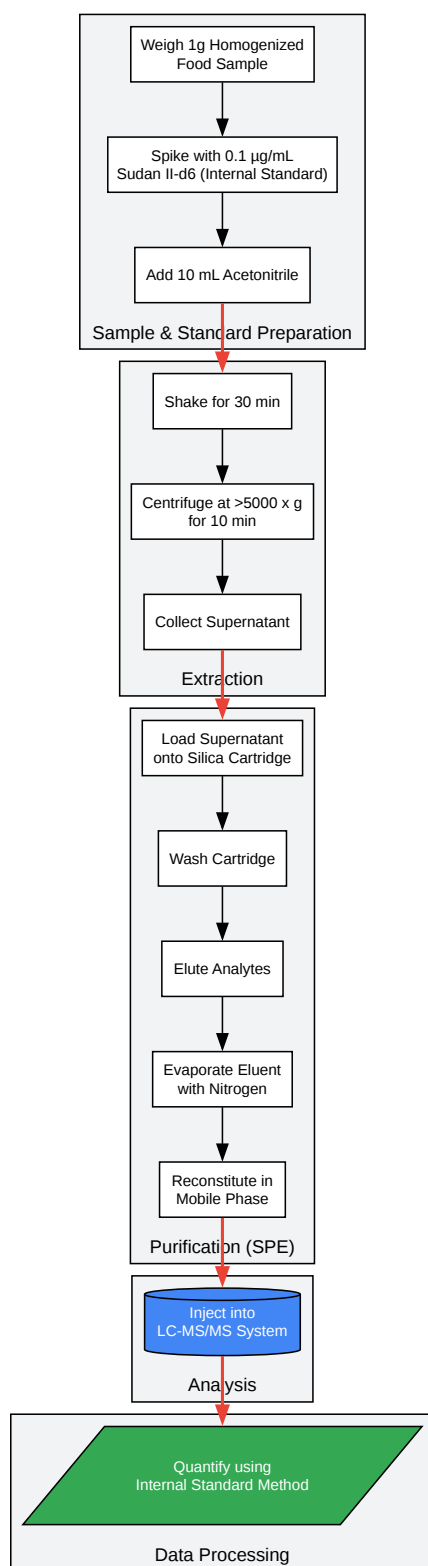


Diagram 1: Workflow for Sudan Dye Analysis

[Click to download full resolution via product page](#)Diagram 1: Workflow for Sudan Dye Analysis using **Sudan II-d6** Internal Standard.

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- To cite this document: BenchChem. [Technical Guide: Chemical Properties and Analytical Application of Sudan II-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594343#what-are-the-chemical-properties-of-sudan-ii-d6]

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